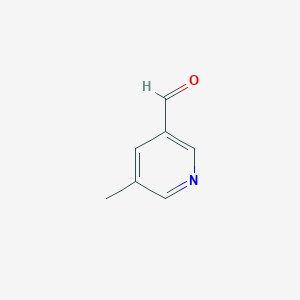

5-Methylnicotinaldehyde

Vue d'ensemble

Description

Synthesis Analysis

Although the search did not yield specific results on the synthesis of 5-Methylnicotinaldehyde, a closely related process can be inferred from the synthesis of similar compounds. A practical synthesis method for related compounds involves environmentally benign processes and can be adapted for 5-Methylnicotinaldehyde, emphasizing green chemistry principles (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-Methylnicotinaldehyde can be analyzed through computational methods and spectroscopy. While specific studies on 5-Methylnicotinaldehyde were not identified, general practices involve using NMR, IR spectroscopy, and crystallography to elucidate the structure of similar organic compounds. This analysis helps in understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

The reactivity of 5-Methylnicotinaldehyde in chemical reactions can be predicted based on its functional groups. It is expected to undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions. Studies on related compounds provide insights into potential reactions, including the formation of heterocycles and polymerization under certain conditions (Kubisa et al., 1980).

Mécanisme D'action

Target of Action

The primary target of 5-Methylnicotinaldehyde is nicotinamidase , an enzyme found in various organisms, including the malaria parasite Plasmodium falciparum . Nicotinamidase plays a crucial role in the NAD+ salvage pathway, which is essential for cellular energy metabolism.

Mode of Action

5-Methylnicotinaldehyde interacts with its target, nicotinamidase, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in the metabolic processes that depend on it.

Biochemical Pathways

The inhibition of nicotinamidase by 5-Methylnicotinaldehyde affects the NAD+ salvage pathway . This pathway is responsible for the recycling of nicotinamide, a form of vitamin B3, into NAD+, a coenzyme involved in redox reactions. Disruption of this pathway can lead to a decrease in cellular energy production and other downstream effects.

Result of Action

The molecular and cellular effects of 5-Methylnicotinaldehyde’s action primarily involve the disruption of energy metabolism due to the inhibition of nicotinamidase . This can lead to a decrease in cellular energy levels, potentially affecting the growth and survival of organisms that rely on this enzyme.

Propriétés

IUPAC Name |

5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-2-7(5-9)4-8-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSGDXYJDSJMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556449 | |

| Record name | 5-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylnicotinaldehyde | |

CAS RN |

100910-66-5 | |

| Record name | 5-Methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of the reaction between 5-methylnicotinaldehyde and thiosemicarbazide?

A1: The reaction between 2-chloro-5-methylnicotinaldehyde (a derivative of 5-methylnicotinaldehyde) and thiosemicarbazide leads to the formation of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide []. This newly synthesized compound exhibits potential insecticidal activity, making it a subject of interest for agricultural applications.

Q2: How does the structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide influence its properties?

A2: The crystal structure of (E)-1-[(2-chloro-5-methylpyridin-3-yl)methylene]thiosemicarbazide reveals the presence of intermolecular hydrogen bonds (N—H⋯N, N—H⋯S, and N—H⋯Cl) []. These interactions contribute to the formation of a three-dimensional network within the crystal lattice, potentially influencing the compound's stability and other physicochemical properties. Further research is needed to elucidate the structure-activity relationships and determine the specific impact of these structural features on insecticidal activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)